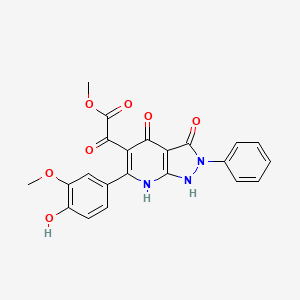
1H-Pyrazolo(3,4-b)pyridine-5-acetic acid, 2,3-dihydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-a,3-dioxo-2-phenyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo(3,4-b)pyridine-5-acetic acid, 2,3-dihydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-a,3-dioxo-2-phenyl-, methyl ester is a complex organic compound that belongs to the class of pyrazolopyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo(3,4-b)pyridine-5-acetic acid, 2,3-dihydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-a,3-dioxo-2-phenyl-, methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolopyridine core through cyclization of appropriate precursors.
Esterification: Conversion of carboxylic acid groups to methyl esters using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, pyrazolopyridines are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar activities.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Industry
Industrially, the compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo(3,4-b)pyridine-5-acetic acid, 2,3-dihydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-a,3-dioxo-2-phenyl-, methyl ester involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to receptors and altering their signaling pathways.
Pathways: Interference with cellular pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo(3,4-b)pyridine Derivatives: Compounds with similar core structures but different substituents.
Phenylpyrazoles: Compounds with phenyl groups attached to pyrazole rings.
Uniqueness
The uniqueness of this compound lies in its specific substituents and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
220752-06-7 |
|---|---|
Formule moléculaire |
C22H17N3O7 |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
methyl 2-[6-(4-hydroxy-3-methoxyphenyl)-3,4-dioxo-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridin-5-yl]-2-oxoacetate |
InChI |
InChI=1S/C22H17N3O7/c1-31-14-10-11(8-9-13(14)26)17-15(19(28)22(30)32-2)18(27)16-20(23-17)24-25(21(16)29)12-6-4-3-5-7-12/h3-10,26H,1-2H3,(H2,23,24,27) |
Clé InChI |
HFUBSVFTVKKLFA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(N2)NN(C3=O)C4=CC=CC=C4)C(=O)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


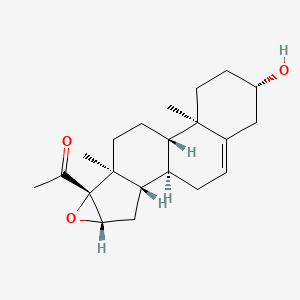
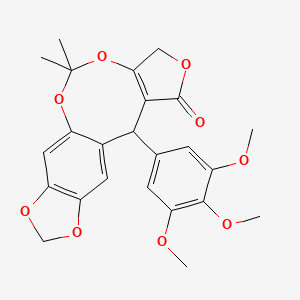
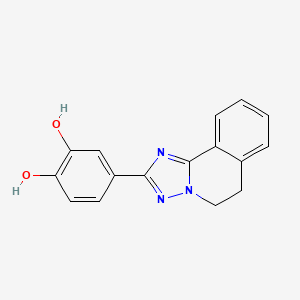
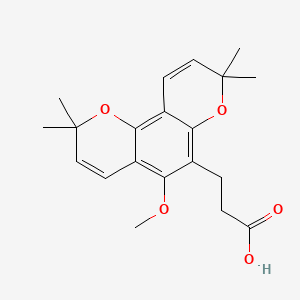
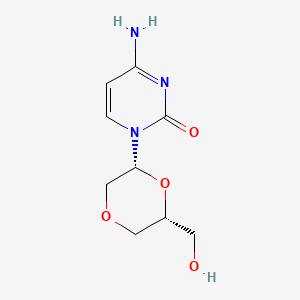

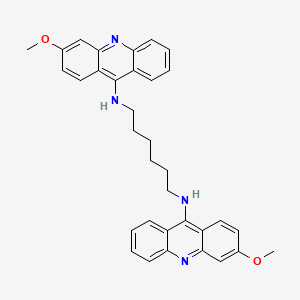
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807629.png)
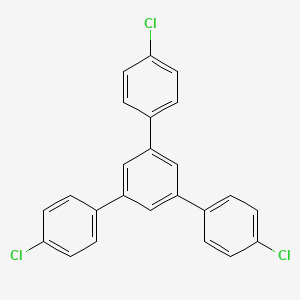
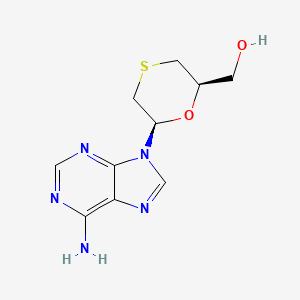
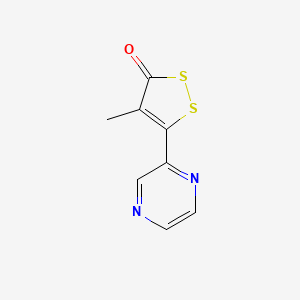
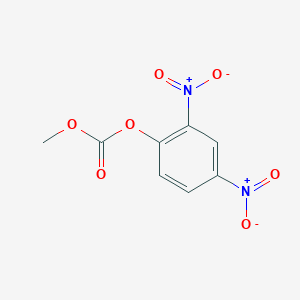
![N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12807671.png)

